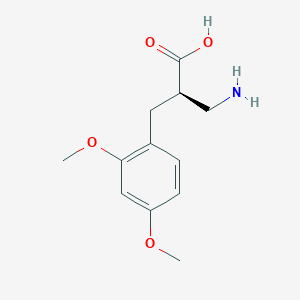
(R)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to the alpha carbon of the amino acid backbone. The presence of the chiral center at the alpha carbon makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine, can be employed . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxybenzyl alcohol or 2,4-dimethoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Stereochemical Studies: The chiral nature of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid makes it a valuable compound for studying stereochemical effects in chemical reactions and catalysis.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme-substrate interactions and inhibition mechanisms, particularly in enzymes that recognize chiral amino acid derivatives.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of chiral materials and polymers with specific optical properties.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its chiral center and functional groups. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
(S)-3-Amino-2-(2,4-dimethoxybenzyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
2,3-Dimethoxybenzylamine: A structurally similar compound lacking the carboxylic acid group.
2,4-Dimethoxyphenylalanine: An amino acid derivative with similar aromatic substitution but different side chain structure.
Uniqueness:
Chirality: The ®-enantiomer provides unique stereochemical properties that can influence its biological activity and interactions.
Functional Groups: The presence of both amino and carboxylic acid groups, along with the dimethoxybenzyl moiety, allows for diverse chemical reactivity and applications.
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(2,4-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-16-10-4-3-8(11(6-10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
Clave InChI |
HROZOUQZOGDKDE-SECBINFHSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)C[C@H](CN)C(=O)O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CC(CN)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12959451.png)




![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)

![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)

![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)

![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)

